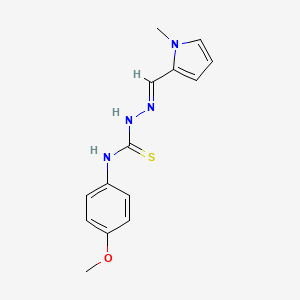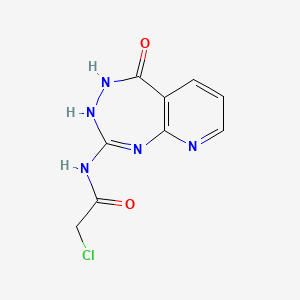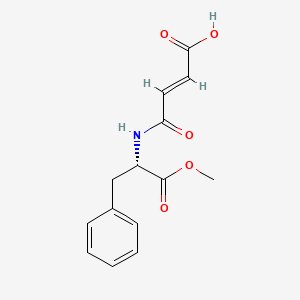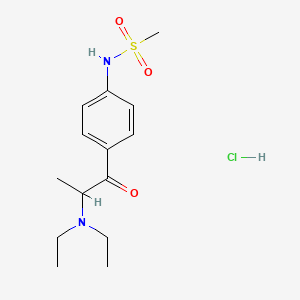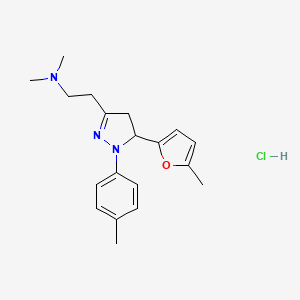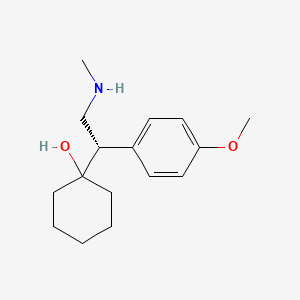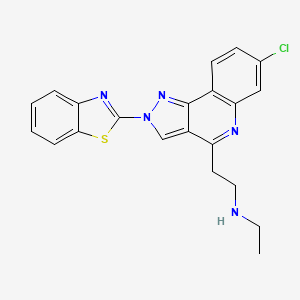
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety, a hydroxy group, and two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of quinuclidine derivatives with thiophene-based reagents under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the thiophene rings can produce a variety of substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The quinuclidine moiety can interact with neurotransmitter receptors, while the thiophene rings may participate in electron transfer processes. These interactions can modulate various biological activities, including enzyme inhibition and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine derivatives: Compounds with similar quinuclidine structures but different functional groups.
Thiophene derivatives: Compounds with thiophene rings but different substituents.
Uniqueness
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of its quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Eigenschaften
CAS-Nummer |
2020375-99-7 |
|---|---|
Molekularformel |
C17H19NO3S2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m1/s1 |
InChI-Schlüssel |
GYDFTKNRHZMENP-CYBMUJFWSA-N |
Isomerische SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


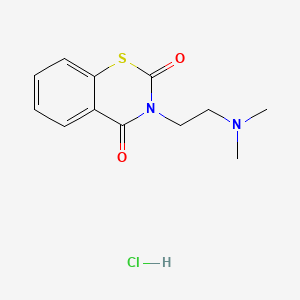
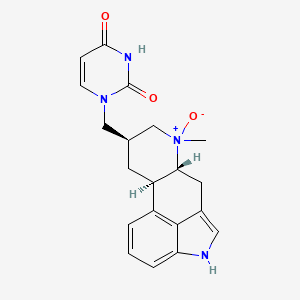
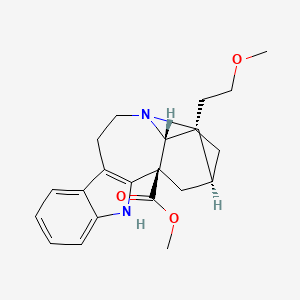
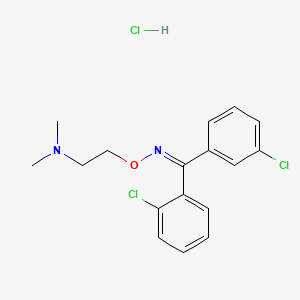
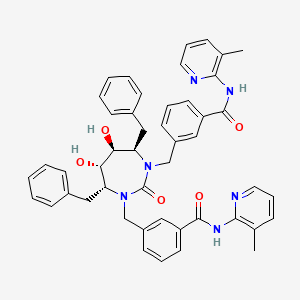
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
